p-Coumaroylputrescine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolomic Studies:

p-Coumaroylputrescine is classified as a metabolite, meaning it's a product of cellular processes. Researchers are interested in p-CP's presence in various organisms to understand its role in their metabolic pathways. Identifying and quantifying p-CP can provide insights into the overall health and functioning of an organism. For instance, a study published in the Journal of Agricultural and Food Chemistry investigated the presence of p-CP and other metabolites in rice to understand their influence on stress tolerance [].

Plant Physiology:

Some research suggests p-Coumaroylputrescine might play a role in plant physiology. Studies have explored its potential involvement in plant defense mechanisms against pathogens. A research article published in Phytochemistry investigated the production of p-CP and other polyamines in rice in response to fungal infection []. Understanding the role of p-CP in plant defense responses could lead to the development of new strategies for crop protection.

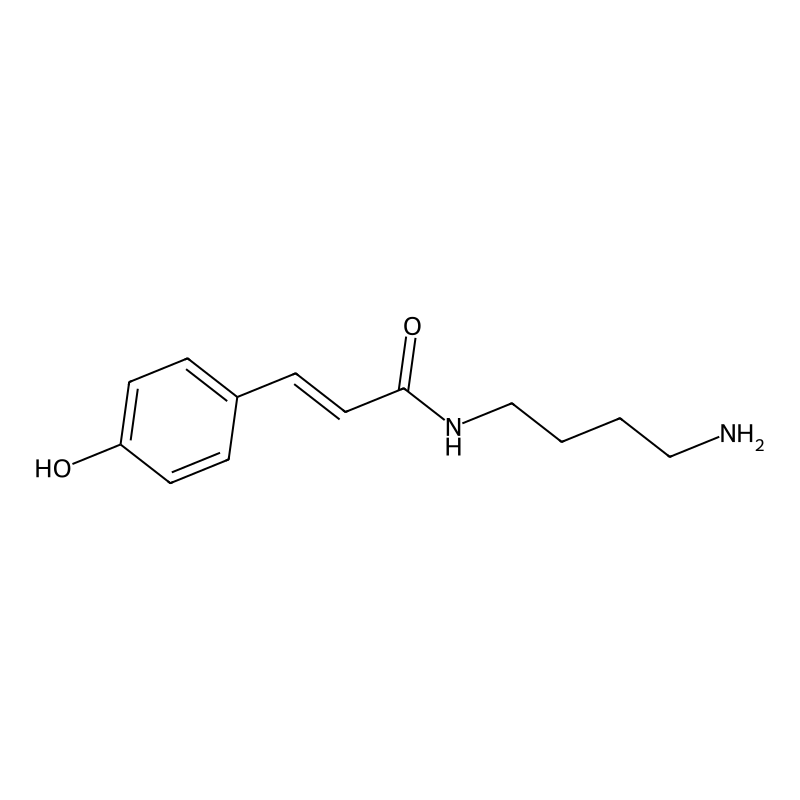

p-Coumaroylputrescine is a hydroxycinnamic acid amide formed from the conjugation of p-coumaric acid and putrescine. It is characterized by the chemical formula CHNO and is classified as a secondary metabolite primarily found in various plant species, including Nicotiana tabacum and Colocasia esculenta . This compound plays a significant role in plant defense mechanisms and is associated with the phenylpropanoid pathway, which is crucial for synthesizing various phenolic compounds.

The synthesis of p-coumaroylputrescine occurs through an acylation reaction where p-coumaroyl-CoA reacts with putrescine, catalyzed by specific acyltransferases. This reaction exemplifies the coupling of polyamines with hydroxycinnamic acids, a process that is pivotal in plant metabolism . The compound can also undergo hydrolysis under certain conditions to release p-coumaric acid and putrescine.

p-Coumaroylputrescine exhibits various biological activities, including potential antioxidant properties and roles in plant stress responses. Studies have indicated that it may contribute to the inhibition of acetylcholinesterase, suggesting possible applications in neuroprotective strategies . Additionally, its presence in plants is linked to enhanced resistance against pathogens and herbivores, indicating its importance in plant defense .

The synthesis of p-coumaroylputrescine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing recombinant enzymes from plants such as Hordeum vulgare, which can facilitate the acylation of putrescine using p-coumaroyl-CoA as a substrate .

- Chemical Synthesis: This involves standard organic synthesis techniques where p-coumaric acid is reacted with putrescine under controlled conditions to form p-coumaroylputrescine.

- Plant Cell Cultures: The compound can be produced via plant tissue cultures, where specific growth conditions promote the biosynthesis of hydroxycinnamic acid amides .

p-Coumaroylputrescine has several applications:

- Agricultural: Its role in plant defense mechanisms makes it a candidate for developing natural pesticides or growth enhancers.

- Pharmaceutical: Due to its biological activities, particularly its potential neuroprotective effects, it may serve as a lead compound for drug development targeting neurodegenerative diseases .

- Nutraceuticals: As an antioxidant, it could be explored for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress.

Research has shown that p-coumaroylputrescine interacts with various biological targets. For instance, it has demonstrated binding affinities with enzymes such as acetylcholinesterase, which suggests potential therapeutic applications in treating cognitive disorders . Molecular docking studies indicate that its structural conformation allows it to fit well into enzyme active sites, enhancing its efficacy as an inhibitor .

p-Coumaroylputrescine belongs to a class of compounds known as hydroxycinnamic acid amides. Similar compounds include:

- Caffeoylputrescine

- Feruloylputrescine

- Di-p-coumaroylputrescine

- Tri-p-coumaroylspermidine

Unique Features of p-CoumaroylputrescineCompound Structure Biological Activity Unique Features p-Coumaroylputrescine CHNO Antioxidant, AChE inhibitor Derived from putrescine and p-coumaric acid Caffeoylputrescine CHNO Antioxidant Contains caffeic acid instead of p-coumaric acid Feruloylputrescine CHNO Antioxidant Contains ferulic acid Di-p-coumaroylputrescine CHNO Potential AChE inhibitor Contains two p-coumaric acid moieties Tri-p-coumaroylspermidine CHNO Potential AChE inhibitor Contains three p-coumaric acid moieties

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| p-Coumaroylputrescine | CHNO | Antioxidant, AChE inhibitor | Derived from putrescine and p-coumaric acid |

| Caffeoylputrescine | CHNO | Antioxidant | Contains caffeic acid instead of p-coumaric acid |

| Feruloylputrescine | CHNO | Antioxidant | Contains ferulic acid |

| Di-p-coumaroylputrescine | CHNO | Potential AChE inhibitor | Contains two p-coumaric acid moieties |

| Tri-p-coumaroylspermidine | CHNO | Potential AChE inhibitor | Contains three p-coumaric acid moieties |

p-Coumaroylputrescine was first isolated and identified from callus tissue culture of Nicotiana tabacum (tobacco) in 1971 by Mizusaki and colleagues. The researchers discovered this compound during tracer studies of nicotine biosynthesis, where they observed that radioactivity from administered 14C-labelled putrescine or ornithine was incorporated into several ninhydrin-positive basic compounds with phenolic characteristics. The structure was confirmed through hydrolysis, color reactions, and spectral analysis, with p-coumaroylputrescine established as a new natural product during this pioneering research.

The initial characterization revealed p-coumaroylputrescine as a faint yellow crystalline compound with melting point of 182-183.5°C and an empirical formula of C13H18N2O2. The compound exhibited positive reactions with ninhydrin and diazotized sulfanilic acid but not with ferric chloride, distinguishing it from other related phenolamides like caffeoylputrescine and feruloylputrescine.

Over the subsequent decades, research has evolved from structural characterization to understanding p-coumaroylputrescine's biosynthetic pathways, tissue-specific distribution, and biological functions, particularly its role in plant defense mechanisms against herbivores and pathogens.

Classification within Phenolamide Metabolism

p-Coumaroylputrescine belongs to a diverse class of nitrogen-containing specialized metabolites known as phenolamides or hydroxycinnamic acid amides (HCAAs). These compounds originate from the diversion of hydroxycinnamoyl acids from the main phenylpropanoid pathway after their activation to CoA-esters, followed by conjugation to polyamines or aryl-monoamines via N-(hydroxycinnamoyl)transferases.

Phenolamides represent an important metabolic node connecting the phenylpropanoid pathway with polyamine metabolism. Based on their structural characteristics, phenolamides can be classified according to both their acyl donor and amine acceptor components:

By acyl donor:

- p-Coumaroyl derivatives (like p-coumaroylputrescine)

- Caffeoyl derivatives (like caffeoylputrescine)

- Feruloyl derivatives (like feruloylputrescine)

By amine acceptor:

- Putrescine derivatives (like p-coumaroylputrescine)

- Agmatine derivatives (like p-coumaroylagmatine)

- Spermidine derivatives (mono-, di-, and tri-substituted)

- Tyramine derivatives

The degree of acylation and the resulting number of free residual amino groups determine the phenolamides' physicochemical properties and biological functions.

Evolutionary Significance in Plant Systems

The evolution of phenolamide metabolism, including p-coumaroylputrescine biosynthesis, represents an important adaptation in plant chemical defense. The BAHD acyltransferase family, responsible for phenolamide biosynthesis, is one of the largest enzyme families in flowering plants, containing dozens to hundreds of genes in individual genomes.

Phylogenomic analyses across 52 plant genomes have revealed that BAHD expansion in land plants was associated with significant changes in gene features. These expansions coincided with the prominence of metabolite classes such as hydroxycinnamic acid amides in monocots, suggesting evolutionary specialization for these defensive compounds.

The finding of closely related genes with similar and/or overlapping activity in phenolamide biosynthesis provides a striking example of rapid diversification of plant metabolism in response to environmental stresses. For instance, in rice (Oryza sativa), three novel genes mediating coumaroyl-CoA/feruloyl-CoA conjugation to polyamines (putrescine and agmatine) demonstrate functional diversification, with two genes highly specific for their polyamine substrates and a third enzyme capable of using both polyamines.

Precursor Molecules and Metabolic Origin

p-Coumaroylputrescine originates from two primary metabolic pathways: the phenylpropanoid pathway, which provides the hydroxycinnamic acid moiety, and the polyamine biosynthesis pathway, which supplies putrescine.

The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid [1]. This intermediate undergoes hydroxylation via cinnamate 4-hydroxylase (C4H) to form p-coumaric acid [1]. Subsequent activation by 4-coumarate-CoA ligase (4CL) converts p-coumaric acid into its CoA thioester, p-coumaroyl-CoA [1] [3]. Parallelly, putrescine is synthesized from arginine or ornithine through arginase/ornithine decarboxylase activity, with spermidine synthase further elongating polyamine chains [2] [5]. The convergence of these pathways enables the conjugation of p-coumaroyl-CoA and putrescine, forming p-coumaroylputrescine.

Enzymatic Machinery

BAHD Acyltransferases in Phenolamide Formation

The BAHD acyltransferase family catalyzes the transfer of acyl groups from CoA-thioesters to amine acceptors, forming phenolamides like p-coumaroylputrescine [6]. Structural analyses reveal that BAHD enzymes, such as AtSHT and AtSDT in Arabidopsis, exhibit broad substrate specificity due to flexible binding pockets accommodating diverse acyl acceptors [6]. For instance, AtSHT facilitates mono-, di-, and tri-acylation of spermidine, while AtSDT restricts activity to mono- and di-acylation, reflecting conformational differences in their active sites [6]. These enzymes preferentially utilize p-coumaroyl-CoA but also accept feruloyl- or caffeoyl-CoA derivatives, depending on tissue-specific requirements [1] [6].

Putrescine N-hydroxycinnamoyltransferase Specificity

Putrescine N-hydroxycinnamoyltransferase (PHT) directly catalyzes the formation of p-coumaroylputrescine by conjugating p-coumaroyl-CoA to putrescine [1] [4]. Purified PHT from tobacco (Nicotiana tabacum) demonstrates a Km of 12 µM for putrescine and 8 µM for p-coumaroyl-CoA, indicating high substrate affinity [4]. Despite its name, PHT exhibits promiscuity, accepting alternative diamines like cadaverine and phenolic substrates such as caffeoyl-CoA [4]. This versatility enables plants to synthesize diverse HCAAs under varying physiological conditions.

Putrescine/Agmatine N-hydroxycinnamoyltransferase Dual Activity

Some enzymes, like agmatine coumaroyl transferase (ACT), exhibit dual specificity for putrescine and agmatine [1] [5]. In Pseudomonas aeruginosa, the aphA and aphB genes encode acetylpolyamine amidohydrolases that process both agmatine-derived N-carbamoylputrescine and acetylputrescine, linking polyamine catabolism to HCAA biosynthesis [5]. This dual activity allows metabolic flexibility, ensuring HCAA production even under nitrogen-limited conditions.

Molecular Regulation of Biosynthesis

Transcriptional Control Mechanisms

The biosynthesis of p-coumaroylputrescine is regulated by transcription factors such as MYB and WRKY, which bind to stress-responsive promoter elements [1]. For example, pathogen infection upregulates PHT and ACT genes via jasmonic acid (JA)-dependent signaling cascades [1] [6]. In tobacco, elicitor-treated cells show a 50-fold increase in PHT transcript levels within 6 hours, correlating with HCAA accumulation [4].

Hormonal Regulation Pathways

Jasmonic acid and salicylic acid (SA) serve as key hormonal regulators. Exogenous JA application in Arabidopsis induces AtSHT expression by 12-fold, while SA synergistically enhances this effect [6]. Conversely, abscisic acid (ABA) suppresses HCAA biosynthesis under drought stress, diverting resources to osmotic protectants [1].

Stress-Responsive Genetic Elements

Promoter regions of HCAA biosynthetic genes contain W-box (TTGACC) and G-box (CACGTG) motifs, which are targeted by WRKY and bZIP transcription factors during pathogen attack [1] [6]. For instance, the PHT promoter in tomato contains a functional W-box that binds SlWRKY8, amplifying defense responses against Botrytis cinerea [7]. Additionally, reactive oxygen species (ROS) generated under UV stress activate mitogen-activated protein kinases (MAPKs), further stimulating HCAA production [1].

p-Coumaroylputrescine represents a critical branch point metabolite within the phenylpropanoid biosynthetic network, exemplifying the interconnected nature of plant secondary metabolism. The compound originates from the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the p-coumaroyl moiety, and polyamine metabolism, which supplies the putrescine backbone [1] [2] [3].

The phenylpropanoid pathway contribution to p-coumaroylputrescine biosynthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. This fundamental step directs metabolic flux from primary amino acid metabolism toward the vast array of phenylpropanoid-derived compounds [4] [5]. The subsequent hydroxylation of trans-cinnamic acid by cinnamate 4-hydroxylase (C4H) generates p-coumaric acid, which is then activated to its CoA thioester form by 4-coumarate:CoA ligase (4CL) [1] [3].

The resulting p-coumaroyl-CoA serves as a pivotal metabolic intermediate, functioning as a central hub for multiple downstream pathways. In addition to its role in monolignol biosynthesis for lignin production, p-coumaroyl-CoA is channeled toward phenolamide biosynthesis through the action of specific N-acyltransferases [3] [4]. This metabolic branching represents a sophisticated mechanism for plants to allocate phenylpropanoid-derived carbon toward either structural components or defensive compounds based on environmental demands.

Table 1: Phenylpropanoid Pathway Enzymes and Their Role in p-Coumaroylputrescine Biosynthesis

| Enzyme | EC Number | Substrate | Product | Km (μM) | Function in Network |

|---|---|---|---|---|---|

| Phenylalanine ammonia-lyase | 4.3.1.24 | L-phenylalanine | trans-cinnamic acid | 50-200 | Entry point from primary metabolism |

| Cinnamate 4-hydroxylase | 1.14.14.91 | trans-cinnamic acid | p-coumaric acid | 10-50 | Hydroxylation for activation |

| 4-coumarate:CoA ligase | 6.2.1.12 | p-coumaric acid | p-coumaroyl-CoA | 5-25 | CoA activation for conjugation |

| Putrescine N-hydroxycinnamoyltransferase | 2.3.1.138 | p-coumaroyl-CoA + putrescine | p-coumaroylputrescine | 3-10 | Final conjugation step |

The metabolic flow regulation within the phenylpropanoid pathway significantly influences p-coumaroylputrescine accumulation. Under stress conditions, enhanced expression of PAL, C4H, and 4CL increases the availability of p-coumaroyl-CoA, thereby facilitating increased phenolamide production [6] [4]. This coordinated upregulation demonstrates the integrated nature of phenylpropanoid metabolism and its responsiveness to environmental stimuli.

The relationship between p-coumaroylputrescine and other phenylpropanoid-derived compounds reveals complex metabolic interactions. Competition for p-coumaroyl-CoA between lignin biosynthesis and phenolamide production creates a dynamic equilibrium that can be shifted based on developmental stage and stress conditions [3] [7]. During active lignification, p-coumaroyl-CoA is preferentially channeled toward monolignol biosynthesis through the action of cinnamoyl-CoA reductase (CCR) and other lignin-specific enzymes. However, under pathogen attack or herbivory, the metabolic flux is redirected toward phenolamide production, including p-coumaroylputrescine, as part of the plant's defense response [6] [7].

Integration with Polyamine Metabolism

The integration of p-coumaroylputrescine biosynthesis with polyamine metabolism represents a sophisticated example of metabolic network connectivity in plants. Putrescine, the polyamine component of p-coumaroylputrescine, is synthesized through two major pathways: the ornithine decarboxylase pathway and the arginine decarboxylase pathway [8] [9] [10].

In the ornithine decarboxylase pathway, L-ornithine is directly decarboxylated by ornithine decarboxylase (ODC) to produce putrescine. This pathway is particularly active during periods of rapid cell division and growth [8] [9]. The arginine decarboxylase pathway involves the initial decarboxylation of L-arginine by arginine decarboxylase (ADC) to form agmatine, which is subsequently converted to putrescine through N-carbamoylputrescine as an intermediate [8] [9].

The availability of putrescine for p-coumaroylputrescine biosynthesis is influenced by multiple factors within the polyamine metabolic network. The cellular putrescine pool is subject to regulation through biosynthetic control, catabolism by diamine oxidases, and conversion to higher polyamines such as spermidine and spermine [9] [10]. Additionally, putrescine can be conjugated with various phenolic acids beyond p-coumaric acid, including caffeic acid and ferulic acid, creating a network of related phenolamides [9] [11].

Table 2: Polyamine Metabolism Integration with p-Coumaroylputrescine Biosynthesis

| Pathway Component | Enzyme | Substrate | Product | Regulatory Factors |

|---|---|---|---|---|

| Putrescine biosynthesis | ODC | L-ornithine | Putrescine | Growth regulators, stress |

| Putrescine biosynthesis | ADC | L-arginine | Agmatine → Putrescine | Stress signals, development |

| Putrescine catabolism | DAO | Putrescine | 4-aminobutyraldehyde | Senescence, stress |

| Putrescine conjugation | PHT | Putrescine + p-coumaroyl-CoA | p-coumaroylputrescine | Stress response, defense |

The metabolic competition for putrescine between different utilization pathways creates a dynamic regulatory mechanism. During normal growth conditions, putrescine is primarily channeled toward the biosynthesis of higher polyamines through spermidine synthase activity [9] [10]. However, under stress conditions, the expression of phenolamide biosynthetic enzymes increases, redirecting putrescine toward conjugation with hydroxycinnamic acids [9] [11].

The conjugation of putrescine with phenolic acids serves multiple metabolic functions beyond simple detoxification. The resulting phenolamides exhibit altered physicochemical properties compared to free putrescine, including reduced polarity and enhanced membrane permeability [9] [11]. These modifications facilitate the transport and accumulation of phenolamides in specific cellular compartments, particularly the cell wall, where they contribute to structural reinforcement and pathogen resistance [11].

Metabolic Flow Switching Mechanisms

Metabolic flow switching represents a fundamental mechanism through which plants redirect carbon and nitrogen flux toward p-coumaroylputrescine biosynthesis in response to environmental stimuli. This process involves coordinated changes in enzyme expression, substrate availability, and metabolic channeling that collectively alter the production of phenolamides [12] [7] [13].

The concept of rational metabolic flow switching has been demonstrated experimentally in plant cell culture systems, where endogenous pathways are redirected toward the production of specific compounds. In bamboo (Phyllostachys nigra) suspension cells, the natural accumulation of p-coumaroylputrescine can be manipulated through culture conditions and genetic modifications to enhance production of related phenolamides [12]. Under dark culture conditions, these cells preferentially accumulate p-coumaroylputrescine and feruloylputrescine, while light exposure shifts the metabolic flux toward caffeoylquinic acid derivatives [12].

The molecular basis of metabolic flow switching involves multiple regulatory mechanisms operating at different levels of cellular organization. Transcriptional regulation plays a primary role, with stress-responsive transcription factors such as MYB8 coordinately activating genes involved in both phenylpropanoid and polyamine metabolism [7] [14]. This coordinated regulation ensures that substrate availability and enzymatic capacity are matched to support efficient phenolamide biosynthesis.

Table 3: Metabolic Flow Switching Mechanisms in p-Coumaroylputrescine Biosynthesis

| Regulatory Level | Mechanism | Examples | Response Time | Impact on Production |

|---|---|---|---|---|

| Transcriptional | Gene expression | MYB8, bHLH5 activation | Hours to days | 2-10 fold increase |

| Post-translational | Enzyme activity | Allosteric regulation | Minutes to hours | 1.5-3 fold increase |

| Metabolic | Substrate availability | Precursor pool changes | Hours | 2-5 fold increase |

| Compartmental | Subcellular localization | Enzyme targeting | Hours to days | Variable |

The temporal dynamics of metabolic flow switching reveal the sophisticated nature of plant metabolic responses. Initial responses to stress stimuli typically involve rapid changes in enzyme activity through post-translational modifications, followed by more sustained changes in gene expression and metabolic flux [7] [13]. The integration of these responses ensures that p-coumaroylputrescine production can be rapidly upregulated when needed for defense purposes.

Environmental factors play crucial roles in determining the direction and magnitude of metabolic flow switching. Pathogen attack, herbivory, and abiotic stresses each trigger distinct patterns of metabolic redirection, with p-coumaroylputrescine accumulation being particularly pronounced during biotic stress responses [7] [13]. The specificity of these responses suggests that plants have evolved sophisticated mechanisms to match metabolic output with environmental challenges.

Interconversions with Related Phenolamides

The metabolic network surrounding p-coumaroylputrescine includes numerous interconversions with structurally related phenolamides, creating a dynamic system of metabolic plasticity. These interconversions involve modifications to both the phenolic acid moiety and the polyamine backbone, generating a diverse array of bioactive compounds [15] [11] [16].

Structural modifications to the phenolic acid component of p-coumaroylputrescine occur through the activities of various hydroxylases and methyltransferases. The conversion of p-coumaroyl groups to caffeoyl groups through the action of p-coumarate 3-hydroxylase creates caffeoylputrescine, while subsequent methylation by caffeic acid O-methyltransferase produces feruloylputrescine [15] [11]. These modifications alter the antioxidant properties and biological activities of the resulting phenolamides.

The polyamine backbone of p-coumaroylputrescine can undergo various modifications, including oxidation, acetylation, and further conjugation reactions. Diamine oxidase activity can cleave the putrescine moiety, potentially releasing p-coumaric acid and 4-aminobutyraldehyde, although this pathway appears to be less prominent under normal physiological conditions [11]. More commonly, additional hydroxycinnamic acid molecules can be conjugated to form di-acylated derivatives such as di-p-coumaroylputrescine [15] [11].

Table 4: Interconversions and Related Phenolamides

| Compound | Structural Modification | Enzyme/Pathway | Biological Significance |

|---|---|---|---|

| Caffeoylputrescine | p-coumaroyl → caffeoyl | C3H, hydroxylation | Enhanced antioxidant activity |

| Feruloylputrescine | Caffeoyl → feruloyl | COMT, methylation | Altered membrane properties |

| Di-p-coumaroylputrescine | Additional p-coumaroyl | Multiple PHT activity | Increased defense potency |

| p-Coumaroylagmatine | Putrescine → agmatine | Alternative substrate | Tissue-specific function |

| p-Coumaroylspermidine | Putrescine → spermidine | Higher polyamine | Developmental regulation |

The metabolic interconversions between phenolamides serve important regulatory functions in plant physiology. The ability to rapidly convert between different phenolamide forms allows plants to fine-tune their chemical defense profiles in response to specific threats [15] [11]. For example, the conversion of p-coumaroylputrescine to more highly hydroxylated derivatives enhances antioxidant capacity during oxidative stress, while the formation of di-acylated compounds increases antimicrobial activity against pathogens [15].

The reversibility of some phenolamide interconversions provides additional metabolic flexibility. While the initial conjugation reaction forming p-coumaroylputrescine is generally considered irreversible under physiological conditions, certain modifications to the phenolic acid moiety can be reversed through the action of specific esterases and demethylases [11]. This reversibility allows for the recycling of phenolic acid components when defense compounds are no longer needed.

The cellular compartmentalization of phenolamide interconversions adds another layer of metabolic control. Different enzymatic activities are localized to specific subcellular compartments, with initial conjugation reactions typically occurring in the cytoplasm and subsequent modifications taking place in various organelles [11]. This compartmentalization helps coordinate the timing and location of phenolamide production with cellular defense requirements.